molecular formula C14H21NO4 B12182630 1-(4-Methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol CAS No. 32569-59-8

1-(4-Methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol

Cat. No.: B12182630
CAS No.: 32569-59-8
M. Wt: 267.32 g/mol
InChI Key: OWXARFYNABKCRR-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol is an organic compound with a complex structure that includes a methoxyphenoxy group, a morpholine ring, and a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol typically involves the reaction of 4-methoxyphenol with epichlorohydrin to form 1-(4-methoxyphenoxy)-2,3-epoxypropane. This intermediate is then reacted with morpholine under basic conditions to yield the final product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The methoxy group can be reduced to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 1-(4-methoxyphenoxy)-3-morpholin-4-ylpropan-2-one.

    Reduction: Formation of 1-(4-hydroxyphenoxy)-3-morpholin-4-ylpropan-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

  • 1-(4-Hydroxyphenoxy)-3-morpholin-4-ylpropan-2-ol
  • 1-(4-Ethoxyphenoxy)-3-morpholin-4-ylpropan-2-ol
  • 1-(4-Methoxyphenoxy)-2-propanol

Uniqueness: 1-(4-Methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol is unique due to the presence of both a methoxyphenoxy group and a morpholine ring, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

CAS No.

32569-59-8

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

IUPAC Name

1-(4-methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol

InChI

InChI=1S/C14H21NO4/c1-17-13-2-4-14(5-3-13)19-11-12(16)10-15-6-8-18-9-7-15/h2-5,12,16H,6-11H2,1H3

InChI Key

OWXARFYNABKCRR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(CN2CCOCC2)O

solubility

40.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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